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Introduction

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as ALC1, is a

critical enzyme involved in chromatin remodeling, a process essential for DNA replication,

repair, and transcription.[1] As a member of the SNF2 superfamily of ATPases, CHD1L plays a

pivotal role in the DNA damage response (DDR), particularly in the base excision repair (BER)

pathway.[2][3] Upon DNA damage, CHD1L is recruited to the site where it utilizes its ATPase

activity to relax the chromatin structure, facilitating the access of DNA repair machinery.[1][3]

Emerging evidence has highlighted CHD1L as a potent oncogene, with its overexpression

correlating with tumor progression, metastasis, therapy resistance, and poor prognosis across

a spectrum of solid tumors, including colorectal, breast, bladder, lung, and kidney cancers.[4][5]

[6] CHD1L's oncogenic functions are multifaceted, involving the promotion of epithelial-

mesenchymal transition (EMT), regulation of cell cycle progression, and suppression of

apoptosis.[4][5][7] It has been shown to modulate key signaling pathways, including Wnt/β-

catenin, PI3K/Akt, and MDM2/p53.[7][8][9][10]

Given its significant role in cancer cell survival and proliferation, CHD1L has emerged as a

promising therapeutic target.[4][6] The development of small molecule inhibitors targeting

CHD1L is an active area of research, with preclinical studies demonstrating their potential to
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sensitize cancer cells to standard-of-care therapies.[3][11][12][13] CRISPR/Cas9-mediated

knockout of CHD1L in cancer cell lines serves as a powerful tool to investigate its function,

validate its role as a drug target, and uncover novel therapeutic vulnerabilities.

These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated

knockout of CHD1L, including detailed experimental protocols, data presentation, and

visualization of relevant signaling pathways and workflows.
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Detailed Experimental Protocols
Protocol 1: Design and Cloning of sgRNAs for CHD1L Knockout

sgRNA Design:

Utilize online design tools (e.g., CHOPCHOP, Synthego) to design at least three sgRNAs

targeting the initial exons of the CHD1L gene to maximize the probability of generating a

loss-of-function mutation.

Select sgRNAs with high on-target scores and low off-target scores.

Oligonucleotide Annealing:

Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs

for cloning into the selected CRISPR/Cas9 vector (e.g., lentiCRISPRv2).

Anneal the oligonucleotides by mixing equimolar amounts, heating to 95°C for 5 minutes,

and gradually cooling to room temperature.

Vector Linearization:

Digest the CRISPR/Cas9 vector with a suitable restriction enzyme (e.g., BsmBI for

lentiCRISPRv2).

Dephosphorylate the linearized vector to prevent self-ligation.

Ligation and Transformation:

Ligate the annealed sgRNA oligonucleotides into the linearized vector.

Transform the ligation product into competent E. coli and select for positive clones on

appropriate antibiotic plates.

Verification:

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
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Protocol 2: Generation of CHD1L Knockout Cell Lines

Cell Culture:

Culture the target cancer cell line (e.g., SUM149PT, Colo678, SW620) under standard

conditions.[11]

Lentiviral Production (for lentiviral delivery):

Co-transfect 293T cells with the sequence-verified lentiCRISPRv2-CHD1L-sgRNA plasmid

and lentiviral packaging plasmids.

Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

Transduction/Transfection:

Lentiviral Transduction: Transduce the target cells with the harvested lentivirus in the

presence of polybrene.

Lipofection (for plasmid delivery): Transfect the target cells with the CRISPR/Cas9 plasmid

using a suitable lipid-based transfection reagent.[14]

Electroporation (for RNP delivery): Electroporate the target cells with pre-complexed Cas9

protein and synthetic sgRNA (ribonucleoprotein, RNP).[14][15]

Selection:

If using a vector with a selection marker (e.g., puromycin in lentiCRISPRv2), apply the

appropriate antibiotic selection to enrich for successfully transduced/transfected cells.

Single-Cell Cloning:

Isolate single cells from the selected population by limiting dilution or fluorescence-

activated cell sorting (FACS) into 96-well plates to establish monoclonal knockout cell

lines.

Protocol 3: Validation of CHD1L Knockout
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Genomic DNA Extraction:

Extract genomic DNA from the expanded monoclonal cell clones.

PCR Amplification:

Amplify the genomic region targeted by the sgRNA using PCR.

Genotyping:

Sanger Sequencing: Sequence the PCR products to identify insertions or deletions

(indels) at the target site.[16]

T7 Endonuclease I (T7E1) or Surveyor Assay: Detect heteroduplex DNA formed between

wild-type and mutated DNA strands.

Western Blot Analysis:

Prepare protein lysates from the potential knockout clones and wild-type control cells.

Perform Western blotting using a validated antibody against CHD1L to confirm the

absence of protein expression. This is a critical step to ensure a complete knockout.[16]

Quantitative Real-Time PCR (qRT-PCR):

Isolate total RNA and synthesize cDNA.

Perform qRT-PCR to measure the mRNA expression level of CHD1L, which should be

significantly reduced in knockout clones.[16]

Quantitative Data from CHD1L Knockout/Inhibition
Studies
Table 1: Effects of CHD1L Knockdown on Gene Expression in Mouse Spermatogonial Stem

Cells[17]
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Gene Fold Change upon CHD1L Knockdown

Oct4 ~0.6

Plzf ~0.5

Gfrα1 ~0.4

Pcna ~0.7

Table 2: Impact of CHD1L Knockdown on Spermatogonial Stem Cell Functions[17]

Parameter Control CHD1L Knockdown

Colony Formation (relative) 100% ~40%

BrdU Incorporation (relative) 100% ~50%

Apoptosis 33.25 ± 5.69% 67.34 ± 6.81%

Table 3: Cytotoxicity of CHD1L Inhibition in Triple-Negative Breast Cancer Organoids[3]

Cell Line Treatment IC50 (µM)

SUM149PT OTI-611 (CHD1L inhibitor) ~5

HCC1937 OTI-611 (CHD1L inhibitor) ~7

MDA-MB-231 OTI-611 (CHD1L inhibitor) >10

Table 4: Synergistic Effects of CHD1L Inhibition with Standard-of-Care Therapies[3]

Cell Line Combination Treatment Synergy

SUM149PT OTI-611 + Olaparib (PARPi) Synergistic

SUM149PT OTI-611 + 5-Fluorouracil Synergistic

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5149700/
https://www.mdpi.com/1422-0067/25/16/8590
https://www.mdpi.com/1422-0067/25/16/8590
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The CRISPR/Cas9 system provides a robust and precise method for knocking out CHD1L,

enabling a deeper understanding of its role in cancer biology and other cellular processes. The

protocols outlined here offer a comprehensive framework for researchers to successfully

generate and validate CHD1L knockout cell lines. The provided quantitative data from previous

studies underscore the significant impact of CHD1L loss on gene expression, cell survival, and

sensitivity to therapeutic agents. These application notes serve as a valuable resource for

scientists and drug development professionals investigating CHD1L as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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